6-Bromo-5-nitroquinoxaline
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Overview
Description
6-Bromo-5-nitroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrN3O2. It is a derivative of quinoxaline, which is a nitrogen-containing bicyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-nitroquinoxaline typically involves the nitration of 6-bromoquinoxaline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-nitroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Reduction: 6-Bromo-5-aminoquinoxaline.
Oxidation: Oxidized derivatives of quinoxaline.
Scientific Research Applications
6-Bromo-5-nitroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-nitroquinoxaline depends on its application:
Medicinal Chemistry: It acts by interacting with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biological Studies: It can act as an inhibitor or activator of specific biochemical pathways, providing insights into the underlying mechanisms of various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroquinoxaline: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromo-7-nitroquinoxaline: Similar structure but with the nitro group in a different position, leading to different chemical properties and applications.
Uniqueness
6-Bromo-5-nitroquinoxaline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C8H4BrN3O2 |
---|---|
Molecular Weight |
254.04 g/mol |
IUPAC Name |
6-bromo-5-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-1-2-6-7(8(5)12(13)14)11-4-3-10-6/h1-4H |
InChI Key |
JATSGSZBPJCFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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